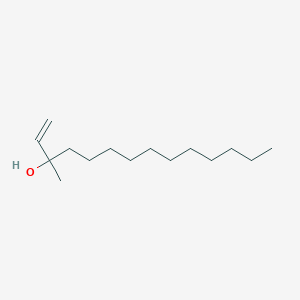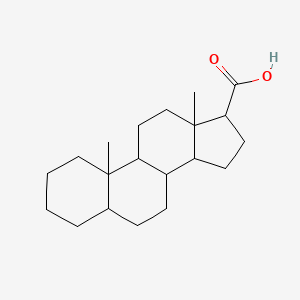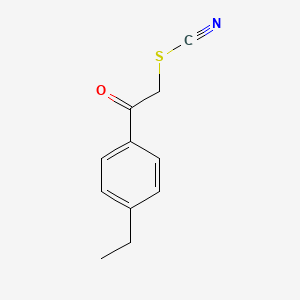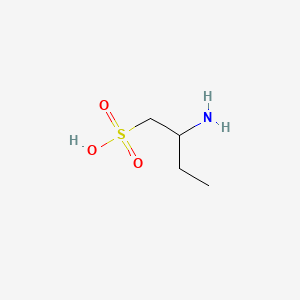![molecular formula C10H19NO B14731181 2-Butyl-1-oxa-2-azaspiro[2.5]octane CAS No. 13096-81-6](/img/structure/B14731181.png)
2-Butyl-1-oxa-2-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-oxa-2-azaspiro[2.5]octane is a compound belonging to the class of oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is characterized by its spirocyclic structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most economically feasible route for the production of 2-Butyl-1-oxa-2-azaspiro[2.5]octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of this compound obtained through continuous-flow synthesis is significantly higher than that obtained through batch technology .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1-oxa-2-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Butyl-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Biology: The compound’s unique reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in various industrial processes that require selective amination reactions.
Mecanismo De Acción
The mechanism by which 2-Butyl-1-oxa-2-azaspiro[2.5]octane exerts its effects involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, transferring an amino group to the nucleophile. This reaction is facilitated by the spirocyclic structure of the compound, which stabilizes the transition state and enhances reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct reactivity and applications.
2-Azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and functional groups, resulting in unique chemical properties.
Uniqueness
2-Butyl-1-oxa-2-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and its role as a selective electrophilic aminating agent. Its ability to react with a wide range of nucleophiles without forming strongly acidic or basic byproducts makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
13096-81-6 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-butyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C10H19NO/c1-2-3-9-11-10(12-11)7-5-4-6-8-10/h2-9H2,1H3 |
Clave InChI |
MPQDRRVNQYBTBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2(O1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


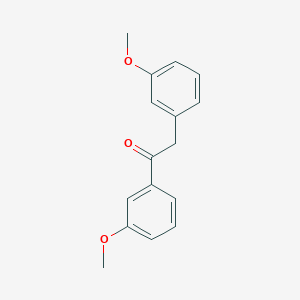
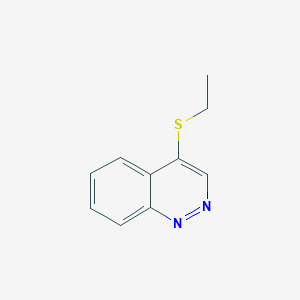
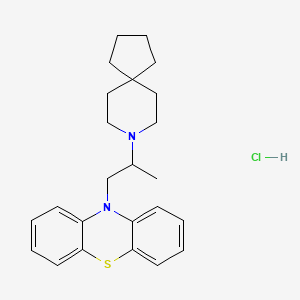
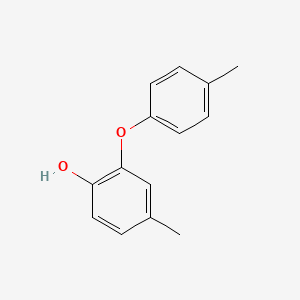
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
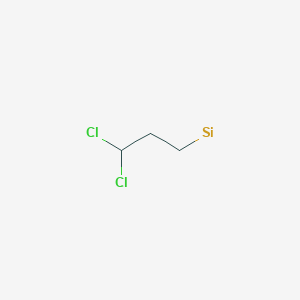
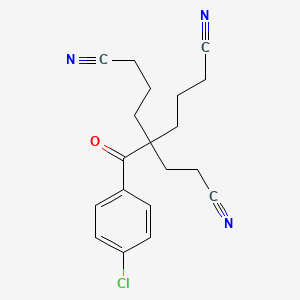

![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
